4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,5-dichloroaniline with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the nitro groups present in the compound.
Substitution: : Substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Typical reducing agents are sodium borohydride and iron powder .
Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one oxo derivatives .
Reduction: : Production of 3,5-dichloroaniline derivatives.
Substitution: : Generation of substituted pyrazolones with different functional groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its anti-inflammatory and analgesic effects, which could be useful in developing new pain-relief medications.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves the inhibition of certain enzymes and pathways. It may interact with molecular targets such as cyclooxygenase (COX) enzymes , which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activities. Similar compounds include:
4-[(3,4-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
4-[(2,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
4-[(2,6-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
These compounds differ in the positions of the chlorine atoms on the aniline ring, which can affect their biological activities and applications.
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-10(11(17)16-15-6)5-14-9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFMGBRFZNECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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